4-Chloro-2-methoxy-5-nitropyridine
Overview
Description
4-Chloro-2-methoxy-5-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process.
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 4-Chloro-2-methoxy-5-nitropyridine likely interacts with its targets through a process of oxidative addition and transmetalation . The palladium catalyst donates electrons to form a new Pd–C bond during oxidative addition, while the organoboron reagents are transferred from boron to palladium during transmetalation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of carbon-carbon bonds, it may contribute to the synthesis of complex organic compounds.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methoxy-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream signaling events.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Biological Activity
4-Chloro-2-methoxy-5-nitropyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a chlorine atom, a methoxy group, and a nitro group, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- GPR40 Agonist Activity : This compound has been reported to act as a GPR40 agonist, which is significant in regulating glucose metabolism and insulin secretion. It shows promise for the treatment of diabetes by enhancing GLP-1 secretion, which is crucial for glucose homeostasis .
- Antimicrobial Properties : Nitro-containing compounds often exhibit antibacterial activity. The presence of the nitro group in this compound may enhance its interaction with bacterial membranes, leading to increased antibacterial efficacy against various strains .
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and TNF-α. The nitro group may play a role in modulating inflammatory pathways .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Activity Type | Mechanism | Reference |
---|---|---|
GPR40 Agonist | Enhances GLP-1 secretion | |
Antibacterial | Disrupts bacterial membranes | |
Anti-inflammatory | Inhibits COX-2 and TNF-α |
Study 1: GPR40 Agonism and Diabetes Treatment
A patent study highlighted the potential of this compound as a therapeutic agent for diabetes management through its GPR40 agonist activity. The study demonstrated that administration of this compound led to improved glycemic control in diabetic animal models, suggesting its utility as a novel antidiabetic medication .
Study 2: Antibacterial Efficacy
In a comparative study on nitro-substituted pyridines, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be lower than many commonly used antibiotics, indicating its potential as an alternative antimicrobial agent .
Study 3: Anti-inflammatory Properties
Research on similar nitro compounds indicated that those with structural similarities to this compound effectively reduced inflammation markers in vitro. This suggests that further exploration into its anti-inflammatory properties could lead to new therapeutic applications .
Properties
IUPAC Name |
4-chloro-2-methoxy-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWJHZGZXCVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.